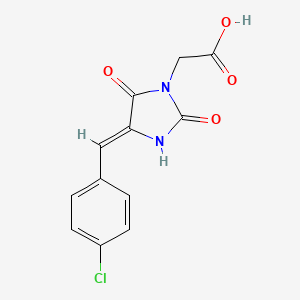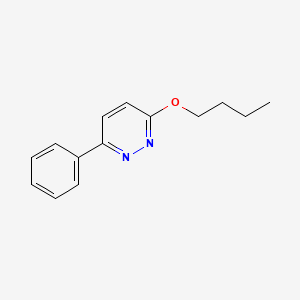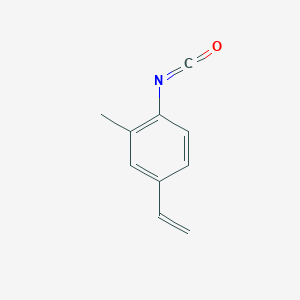
4-Ethenyl-1-isocyanato-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C10H9NO It is a derivative of benzene, characterized by the presence of an ethenyl group, an isocyanate group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-isocyanato-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzene (toluene).
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Isocyanate Group: The isocyanate group can be introduced by reacting the intermediate product with phosgene (COCl2) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
4-Ethenyl-1-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Polymerization: The ethenyl group can undergo polymerization reactions, forming polymers with various properties depending on the polymerization conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and water.
Polymerization: Catalysts such as free radical initiators (e.g., benzoyl peroxide) or coordination catalysts (e.g., Ziegler-Natta catalysts).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives such as nitrobenzene, sulfonated benzene, and halogenated benzene.
Nucleophilic Substitution: Ureas, carbamates, and other derivatives.
Polymerization: Polymers with varying molecular weights and properties.
科学研究应用
4-Ethenyl-1-isocyanato-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
作用机制
The mechanism of action of 4-Ethenyl-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The ethenyl group can undergo polymerization, forming long-chain polymers with specific properties. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
相似化合物的比较
Similar Compounds
4-Isocyanato-1-methylbenzene: Similar structure but lacks the ethenyl group.
4-Ethynyltoluene: Similar structure but contains an ethynyl group instead of an isocyanate group.
4-Methylphenyl isocyanate: Similar structure but lacks the ethenyl group.
Uniqueness
4-Ethenyl-1-isocyanato-2-methylbenzene is unique due to the presence of both an ethenyl group and an isocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
83215-19-4 |
|---|---|
分子式 |
C10H9NO |
分子量 |
159.18 g/mol |
IUPAC 名称 |
4-ethenyl-1-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H9NO/c1-3-9-4-5-10(11-7-12)8(2)6-9/h3-6H,1H2,2H3 |
InChI 键 |
KMAHHLFNFUASFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C=C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


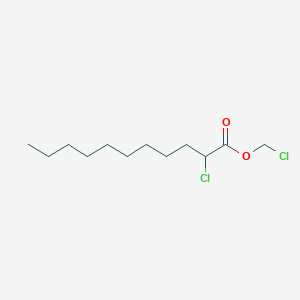

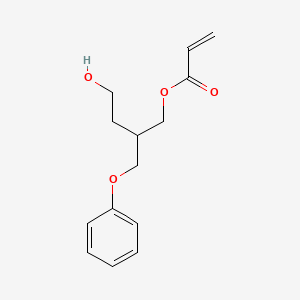
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)

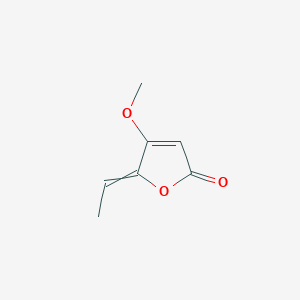
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
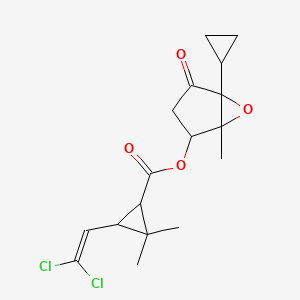
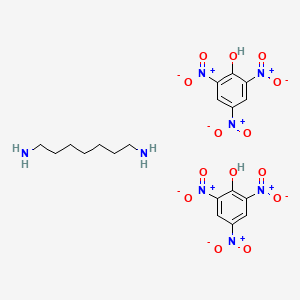
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)

